Ercinaminine
Description
Ercinaminine (C₂₁H₂₄N₂O₃; CAS [1897-30-9]) is a monoterpene indole alkaloid classified under the Apocynaceae family of plant-derived compounds. Structurally, it is identified as the deacetylated derivative of akuammiline (O-De-Ac-akuammiline) . It is naturally occurring in Vinca minor (lesser periwinkle), Rauwolfia vomitoria, Rhazya stricta, and Picralima nitida . The compound features a yohimban skeleton with modifications, including a hydroxyl group at position 3 and methoxy substitutions, contributing to its bioactivity profile.
Properties
CAS No. |
1897-30-9 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1 |
InChI Key |
XLHUHYFKFFGUFE-AMDCCRFKSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: Ercinaminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in this compound acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives of this compound
Scientific Research Applications
Ercinaminine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
Ercinaminine is compared with other indole alkaloids such as vincamine, eburnamine, and apovincamine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific molecular interactions and the distinct pathways it influences .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Structural Differences
- Acetylation State : this compound is the deacetylated form of Ercinamine, which may influence metabolic stability and bioavailability .
- Methoxy vs. Hydroxy Groups : this compound’s 3-hydroxy group contrasts with Rescinnamine’s 11,17-dimethoxy substitutions, impacting solubility and oxidative metabolism .
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